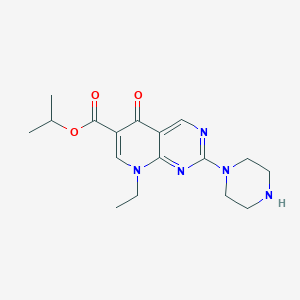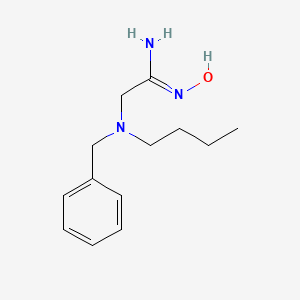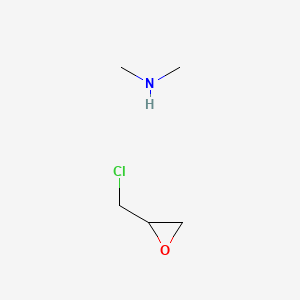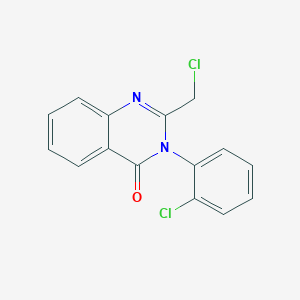
Pipemidic Acid Isopropyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pipemidic Acid Isopropyl Ester is a derivative of pipemidic acid, which belongs to the pyridopyrimidine class of antibacterials. This compound is known for its antibacterial properties and is used in various pharmaceutical applications. Pipemidic acid itself was introduced in 1979 and is effective against both gram-negative and some gram-positive bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pipemidic Acid Isopropyl Ester can be synthesized through esterification, a reaction in which a carboxylic acid and an alcohol are heated in the presence of a mineral acid catalyst to form an ester and water . The general reaction involves pipemidic acid reacting with isopropyl alcohol under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Pipemidic Acid Isopropyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the breaking down of the ester into its corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The alkoxy group in the ester can be replaced by other groups under specific conditions.
Common Reagents and Conditions
Major Products
Hydrolysis: Produces pipemidic acid and isopropyl alcohol.
Reduction: Produces the corresponding alcohols from the ester.
Applications De Recherche Scientifique
Pipemidic Acid Isopropyl Ester has various applications in scientific research, including:
Mécanisme D'action
Pipemidic Acid Isopropyl Ester exerts its antibacterial effects by inhibiting DNA synthesis in bacteria. It targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nalidixic Acid: Another quinolone antibiotic with a similar mechanism of action but different chemical structure.
Norfloxacin: A fluoroquinolone antibiotic with broader spectrum activity compared to pipemidic acid.
Uniqueness
Pipemidic Acid Isopropyl Ester is unique due to its specific structure, which allows it to form zwitterionic forms that enhance its ability to penetrate bacterial cells . This property results in significant tissue penetration and improved pharmacokinetics compared to some other antibiotics .
Propriétés
Formule moléculaire |
C17H23N5O3 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
propan-2-yl 8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H23N5O3/c1-4-21-10-13(16(24)25-11(2)3)14(23)12-9-19-17(20-15(12)21)22-7-5-18-6-8-22/h9-11,18H,4-8H2,1-3H3 |
Clé InChI |
XABMKWPPLJKAOA-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B13427402.png)
![(6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B13427409.png)

![(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B13427421.png)
![2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13427428.png)
![(1R,2R,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13427429.png)

![5-Fluorobenzo[b]thiophene-7-carbaldehyde](/img/structure/B13427442.png)


![(Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13427460.png)
![(6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione](/img/structure/B13427465.png)

